molecular formula C11H19NO3 B1435869 Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1630855-19-4

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B1435869
M. Wt: 213.27 g/mol
InChI Key: ILVWYZYLTRYTDX-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (TBAH) is a synthetic compound that has been studied for its potential applications in synthetic organic chemistry and biochemistry. TBAH is a cyclic tertiary amine derivative with a five-membered ring and two nitrogen atoms. It is a versatile reagent that has been used in a variety of reactions, and it has been studied for its potential applications in drug delivery and drug design.

Scientific Research Applications

    Crystal Structure Analysis

    • Field : Crystallography
    • Application : The compound tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo [3.1.0]hexane-3-carboxylate has been studied for its crystal structure .
    • Method : The crystallographic data was collected and handled using CAD4 . The molecular structure was determined using SIR2014 and SHELX .
    • Results : The molecular structure was determined and the crystallographic data was analyzed. The major contributions to the overall surface come from H⋯H contacts at 70.9%, reflecting to a great extent the occupancy of the inter-layer region by tert-butyl groups .

    Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : A similar compound, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents. The synthesis involved several steps including formylation, reduction, protection of the hydroxy group, and introduction of the formyl group .
    • Results : The target compound was synthesized with a good yield and selectivity. The newly synthesized compounds were characterized by spectral data .
  • Chemical Synthesis
    • Field : Organic Chemistry
    • Application : The compound “tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate” is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes obtained are not specified in the source .
  • Chemical Synthesis
    • Field : Organic Chemistry
    • Application : The compound “tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate” is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes obtained are not specified in the source .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(7-13)6-8(11)12/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWYZYLTRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 3
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 4
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 5
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Citations

For This Compound
1
Citations
MI Adamovskyi, OS Artamonov, AV Tymtsunik… - Tetrahedron …, 2014 - Elsevier
An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative giving access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes is described. The synthetic application of the …
Number of citations: 13 www.sciencedirect.com

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